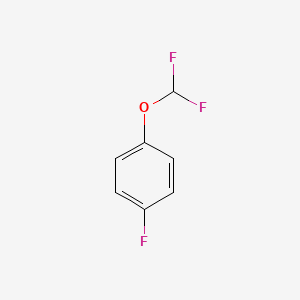

1-(Difluoromethoxy)-4-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

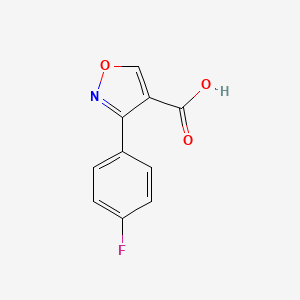

1-(Difluoromethoxy)-4-fluorobenzene is a fluorinated aromatic compound that is part of a broader class of partially fluorinated benzenes. These compounds are of interest due to their unique electronic properties and potential applications in various fields, including organometallic chemistry and materials science.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve several strategies, including the use of difluorocarbene sources. For instance, fluoroform (CHF3) has been utilized as a difluorocarbene source in the synthesis of difluoromethoxyarenes, which could potentially be applied to the synthesis of this compound . The process involves the conversion of phenols to their difluoromethoxy derivatives using potassium hydroxide in a two-phase system, yielding moderate to good product yields.

Molecular Structure Analysis

The molecular structure of fluorinated benzenes can be accurately determined using a combination of techniques such as gas-phase electron diffraction and NMR spectroscopy in liquid crystal solvents . These methods allow for the deduction of anisotropic components of indirect couplings and provide high-accuracy molecular structures with precise interatomic distances and inter-bond angles.

Chemical Reactions Analysis

Fluorinated benzenes, including this compound, can participate in various chemical reactions. For example, electrochemical fluorination has been studied extensively, revealing mechanisms involving cathodic dehalogeno-defluorination and anodic oxidation of halide anions . These reactions can lead to the formation of different fluorinated and halogenated compounds, demonstrating the reactivity of such molecules under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzenes are influenced by the presence of fluorine atoms, which reduce the ability to donate π-electron density and result in weak binding to metal centers . This characteristic makes them suitable as non-coordinating solvents or as ligands that can be readily displaced in organometallic chemistry. Furthermore, the steric hindrance and electronic effects of substituents like difluoromethoxy groups can be probed using spectroscopic methods such as 19F NMR, which reflects the crowded structures of these molecules .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Fluorobenzenes like 1-(Difluoromethoxy)-4-fluorobenzene are increasingly recognized in organometallic chemistry, particularly in transition-metal-based catalysis. Due to the fluorine substituents, these compounds typically exhibit weak metal center binding, making them useful as non-coordinating solvents or easily displaced ligands in various chemical reactions (Pike, Crimmin, & Chaplin, 2017).

Synthesis of Difluoromethoxy Derivatives

The synthesis of difluoromethoxy derivatives involves using fluoroform as a difluorocarbene source. This process converts phenols and thiophenols to their difluoromethoxy derivatives at moderate temperatures, demonstrating the versatility of difluorobenzene compounds in organic synthesis (Thomoson & Dolbier, 2013).

Biodegradation Studies

Research on the biodegradation of difluorobenzenes, which include compounds like this compound, shows that certain microbial strains can degrade these compounds. This research is significant in understanding the environmental impact and potential bioremediation strategies for industrial pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).

Electrochemical Fluorination

Studies on the electrochemical fluorination of aromatic compounds, including difluorobenzenes, have contributed significantly to the understanding of fluorine chemistry. These studies provide insights into the mechanisms and efficiencies of fluorination processes, critical for developing new synthetic methods (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Future Directions

The future directions for research on “1-(Difluoromethoxy)-4-fluorobenzene” could include developing bioconjugates for targeted drug delivery, exploring its potential use in materials science, and developing more stable and less reactive derivatives. Additionally, its potential applications in medicinal chemistry and drug discovery processes could be further explored .

Mechanism of Action

Target of Action

Similar compounds such as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm) have been shown to target transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells . This plays an important role in fibrosis, particularly in the context of idiopathic pulmonary fibrosis (IPF) .

Mode of Action

Related compounds have been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increase the expression of e-cadherin . This suggests that 1-(Difluoromethoxy)-4-fluorobenzene might interact with its targets to inhibit certain protein expressions and promote others.

Biochemical Pathways

Compounds with similar structures have been shown to affect the tgf-β1/smad pathway . This pathway plays a crucial role in the pathogenesis of pulmonary fibrosis and could potentially be a therapeutic target .

Result of Action

Similar compounds have been shown to attenuate tgf-β1-induced epithelial–mesenchymal transformation in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that this compound might have similar effects.

properties

IUPAC Name |

1-(difluoromethoxy)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHCTKYETOOKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634814 |

Source

|

| Record name | 1-(Difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34888-09-0 |

Source

|

| Record name | 1-(Difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)